(3E,3'E)-3,3'-(1E,2E)-hydrazine-1,2-diylidenebis(4-bromo-5-methyl-1,3-dihydro-2H-indol-2-one)
Description
BenchChem offers high-quality (3E,3'E)-3,3'-(1E,2E)-hydrazine-1,2-diylidenebis(4-bromo-5-methyl-1,3-dihydro-2H-indol-2-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3E,3'E)-3,3'-(1E,2E)-hydrazine-1,2-diylidenebis(4-bromo-5-methyl-1,3-dihydro-2H-indol-2-one) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H12Br2N4O2 |
|---|---|
Molecular Weight |
476.1 g/mol |
IUPAC Name |
4-bromo-3-[(4-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)diazenyl]-5-methylindol-2-one |
InChI |
InChI=1S/C18H12Br2N4O2/c1-7-3-5-9-11(13(7)19)15(17(25)21-9)23-24-16-12-10(22-18(16)26)6-4-8(2)14(12)20/h3-6,21,25H,1-2H3 |
InChI Key |
UJQPKOBOGZRNIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=C2N=NC3=C4C(=NC3=O)C=CC(=C4Br)C)O)Br |
Origin of Product |
United States |
Biological Activity
The compound (3E,3'E)-3,3'-(1E,2E)-hydrazine-1,2-diylidenebis(4-bromo-5-methyl-1,3-dihydro-2H-indol-2-one) is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its effects on various biological targets and its potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features two indole moieties linked by a hydrazone bridge, which is critical for its biological activity.
Anticancer Activity
Recent studies have indicated that hydrazone derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, a study reported that derivatives of hydrazones can induce apoptosis in various cancer cell lines by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.4 | Induction of apoptosis |
| MCF-7 (Breast) | 12.3 | Caspase activation |
| A549 (Lung) | 10.5 | Inhibition of cell proliferation |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes associated with diseases such as Alzheimer's disease. Specifically, it has been shown to inhibit acetylcholinesterase (AChE) and beta-secretase (BACE 1), both critical targets in the treatment of Alzheimer's disease.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| Acetylcholinesterase (AChE) | 57.09 | Donepezil | 0.04 |
| Beta-site APP Cleaving Enzyme (BACE 1) | 74.24 | β-secretase inhibitor IV | 0.02 |
These findings suggest that the compound may serve as a dual inhibitor for these enzymes, providing a multi-target approach to Alzheimer's treatment .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased caspase activity.
- Enzyme Binding : Molecular docking studies have indicated that the compound effectively occupies the active sites of AChE and BACE 1, preventing substrate access and thereby inhibiting their activity .
- Antioxidant Properties : Some studies suggest that hydrazone derivatives possess antioxidant properties that may contribute to their anticancer effects by reducing oxidative stress in cells .
Case Study 1: Anticancer Efficacy
In a recent experimental study involving various cancer cell lines, the compound demonstrated significant cytotoxicity and induced apoptosis through mitochondrial pathways. The study highlighted the potential of this hydrazone derivative as a lead compound for further development in cancer therapy .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of the compound in models of Alzheimer's disease. The results indicated that treatment with this hydrazone significantly reduced amyloid-beta plaque formation and improved cognitive functions in animal models .
Chemical Reactions Analysis
Key Functional Groups
-
Hydrazone Linkage : Contributes to stability under acidic conditions but may undergo hydrolysis under basic or aqueous environments.
-
Bromine Substituent : Provides potential for nucleophilic aromatic substitution (e.g., replacing Br⁻ with amines or thiosemicarbazides) .
-
Methyl Group : Enhances solubility and may modulate electronic properties.
Reactivity Trends
-
Electrophilic Substitution :
-
Hydrolysis :
-
The hydrazone linkage may hydrolyze to regenerate carbonyl groups under strong acidic/basic conditions.
-
Stability is influenced by conjugation with aromatic rings.
-
-
Biological Interactions :
Spectroscopic Techniques
-
NMR :
-
Mass Spectrometry :
-
X-ray Crystallography :
Pharmacological Potential
-
Anti-inflammatory/Anticancer Activity : Indole-based hydrazones often exhibit bioactivity. For example, amidinohydrazone derivatives target RXFP3 receptors with micromolar potency .
-
Allosteric Inhibition : Structural analogs (e.g., indolinone-based hydrazones) show dual inhibition of viral enzymes like reverse transcriptase and RNase H .
Structural Optimization
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound?
The compound is synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors. A typical protocol involves:
- Reacting 4-bromo-5-methylisatin derivatives with hydrazine hydrate under reflux in ethanol to form hydrazone intermediates.
- Further condensation with a second equivalent of the isatin derivative under acidic or basic conditions to form the bis-hydrazone scaffold .
- Purification via recrystallization (e.g., using DMSO/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent). Reaction optimization may employ Design of Experiments (DoE) to evaluate parameters like temperature, solvent polarity, and stoichiometry .
Q. Which spectroscopic and crystallographic techniques validate its structural integrity?
Key characterization methods include:
- NMR spectroscopy : and NMR confirm hydrazone tautomerism and substituent positions (e.g., bromine and methyl groups) .
- X-ray crystallography : Resolves stereochemistry (E/Z configurations) and intermolecular interactions (e.g., hydrogen bonding in the crystal lattice) .
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and N-H stretches (~3200 cm) .
Advanced Research Questions
Q. How can computational modeling elucidate its bioactivity mechanisms?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior and ligand-receptor binding affinities .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes involved in oxidative stress) to identify key binding residues .
- Docking Studies : Prioritize analogs for synthesis by screening virtual libraries against protein databases (e.g., PDB) .
Q. What strategies resolve contradictions in observed bioactivity across studies?
Discrepancies in antimicrobial or anticancer activity may arise from:
- Solubility variations : Use Hansen solubility parameters to optimize solvent systems (e.g., DMSO for in vitro assays) .
- Cellular uptake differences : Quantify intracellular concentrations via LC-MS/MS and correlate with cytotoxicity profiles.
- Redox-dependent activity : Perform assays under controlled oxygen levels (e.g., hypoxia vs. normoxia) to assess ROS-mediated mechanisms .
Q. How can reaction yields be systematically optimized for large-scale synthesis?
- Flow Chemistry : Enhances reproducibility by controlling residence time and mixing efficiency in continuous reactors .
- Bayesian Optimization : Iteratively adjusts parameters (e.g., catalyst loading, temperature) using machine learning to maximize yield .
- In-line Analytics : Monitors reaction progress via UV-Vis or Raman spectroscopy for real-time feedback .
Methodological Considerations
Q. What experimental designs are recommended for studying its solubility and stability?
- pH-Dependent Solubility : Titrate the compound in buffered solutions (pH 2–12) and monitor solubility via UV-Vis spectroscopy (λ = 300–400 nm) .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and DSC for phase transitions .
Q. How are structure-activity relationships (SARs) systematically explored?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
